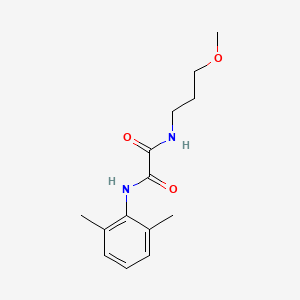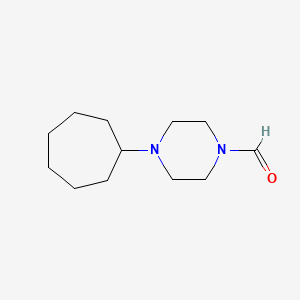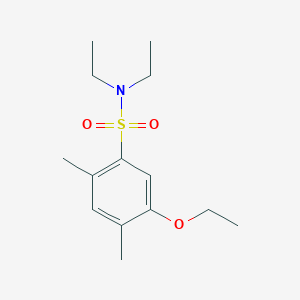![molecular formula C20H16N2O6S B5205453 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)
4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate, also known as NBD-Cl, is a chemical compound commonly used in scientific research. It is a fluorescent reagent that is used to label proteins and other biomolecules. The compound is highly sensitive and specific, making it a valuable tool for research in various fields.
Mecanismo De Acción
The mechanism of action of 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate involves the formation of a covalent bond between the compound and the target biomolecule. The compound contains a highly reactive nitrobenzoxadiazole group, which reacts with amino and thiol groups in the target molecule. This results in the formation of a fluorescent adduct that can be visualized using various techniques.
Biochemical and Physiological Effects:
4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate in lab experiments is its high sensitivity and specificity. The compound is highly reactive and can label target biomolecules with high efficiency. However, one limitation of using 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate is its potential to interfere with the structure and function of the target molecule. This can affect the accuracy of the results obtained from the experiment.
Direcciones Futuras
There are several future directions for the use of 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate in scientific research. One potential application is in the study of protein-protein interactions. The compound can be used to label specific proteins, allowing researchers to study their interactions with other proteins. Another potential application is in the study of membrane proteins. The compound can be used to label specific regions of the membrane, allowing researchers to study their structure and function.
Conclusion:
In conclusion, 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate, or 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate, is a valuable tool in scientific research. It is a highly sensitive and specific fluorescent reagent that is widely used to label proteins and other biomolecules. The compound has several advantages and limitations in lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of 4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate involves the reaction between 4-nitrobenzoyl chloride and 4-aminophenyl sulfone. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate is widely used in scientific research, particularly in the field of biochemistry. It is used to label proteins and other biomolecules, allowing researchers to study their structure and function. The compound is also used in fluorescence microscopy, where it can be used to visualize cells and tissues.
Propiedades
IUPAC Name |
[4-[(3-nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6S/c1-14-5-7-15(8-6-14)20(23)28-18-11-9-16(10-12-18)21-29(26,27)19-4-2-3-17(13-19)22(24)25/h2-13,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEZRCITMPGSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Nitrophenyl)sulfonylamino]phenyl] 4-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5205371.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5205389.png)


![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5205411.png)


![2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5205460.png)
![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide](/img/structure/B5205469.png)

![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5205482.png)
![1-(2,5-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5205486.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)